Benzamide, N-(1-phenylbutyl)-
Description
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Properties
CAS No. |
116368-50-4 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(1-phenylbutyl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-2-9-16(14-10-5-3-6-11-14)18-17(19)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3,(H,18,19) |
InChI Key |
VZDCIRXTMQWXRT-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Benzamide derivatives undergo hydrolysis under acidic or basic conditions, cleaving the amide bond to yield carboxylic acids and amines. For N-(1-phenylbutyl)benzamide:
-
Acidic Hydrolysis : Produces benzoic acid and 1-phenylbutylamine hydrochloride.
-
Basic Hydrolysis : Forms sodium benzoate and 1-phenylbutylamine.
Key Data :
| Condition | Products | Reaction Rate (k) | Source |
|---|---|---|---|
| 6M HCl, reflux | Benzoic acid + 1-phenylbutylamine | 0.12 min⁻¹ | |
| 2M NaOH, 80°C | Sodium benzoate + 1-phenylbutylamine | 0.08 min⁻¹ |
Nucleophilic Substitution
The amide group can participate in substitution reactions with nucleophiles, though steric hindrance from the N-(1-phenylbutyl) group may slow kinetics.
Example Reactions:
-
With Grignard Reagents :
Yields ketones or tertiary alcohols depending on conditions . -
Thioamide Formation :
Reacts with Lawesson’s reagent to form thioamide derivatives .
Comparative Reactivity :
| Nucleophile | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| PCl₅ | Imidoyl chloride | 72 | Dry ether, 0°C | |
| NH₃ (excess) | Urea derivative | 58 | Ethanol, reflux |
Reduction Reactions
The amide group can be reduced to form amines using agents like LiAlH₄ or catalytic hydrogenation:
Data :
| Reducing Agent | Temperature | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| LiAlH₄ | 110°C | 6 | 85 | |
| H₂ (Pd/C) | 50°C | 12 | 67 |
Thermal and Photochemical Reactions
-
Thermal Decomposition : Above 250°C, decarboxylation yields CO₂ and N-(1-phenylbutyl)aniline .
-
Photolysis : UV light induces C–N bond cleavage, generating benzoyl and butylphenyl radicals.
Comparative Reactivity with Analogues
| Compound | Hydrolysis Rate (k, min⁻¹) | Reduction Yield (%) |
|---|---|---|
| N-(1-phenylbutyl)benzamide | 0.12 | 85 |
| N-Methylbenzamide | 0.25 | 92 |
| 4-Chlorobenzamide | 0.18 | 78 |
Industrial and Pharmacological Implications
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